

4-Acetamido-2-methylbenzoic acid molecular weight and formula

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Compound of Interest

Compound Name: 4-Acetamido-2-methylbenzoic acid

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An In-Depth Technical Guide to **4-Acetamido-2-methylbenzoic Acid** for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development engaged with **4-Acetamido-2-methylbenzoic acid**. It moves beyond basic data to provide actionable insights into its synthesis, analysis, and application, grounded in established scientific principles.

Section 1: Core Molecular and Physicochemical Profile

4-Acetamido-2-methylbenzoic acid, also known as 4-(acetylamino)-2-methylbenzoic acid, is a substituted benzoic acid derivative.^{[1][2]} Its structural arrangement, featuring a carboxylic acid, a methyl group, and an acetamido group on the benzene ring, makes it a valuable intermediate in organic synthesis and a scaffold in medicinal chemistry.

The fundamental properties of this compound are summarized below, providing a foundational dataset for experimental design.

Property	Value	Source(s)
Molecular Formula	$C_{10}H_{11}NO_3$	[1] [2] [3] [4]
Molecular Weight	193.20 g/mol	[1] [4]
CAS Number	103204-69-9	[2] [3]
IUPAC Name	4-acetamido-2-methylbenzoic acid	[1]
Synonyms	4-(acetylamino)-2-methylbenzoic acid, 4-Acetamido-o-tolanic acid	[1] [5]
Appearance	White to pale yellow crystalline powder	[5] [6]
Melting Point	237-242 °C	[5]
Boiling Point (Predicted)	421.9 ± 33.0 °C	[5]
Density (Predicted)	1.276 ± 0.06 g/cm ³	[5]
pKa (Predicted)	4.04 ± 0.25	[5]

Section 2: Synthesis and Purification Workflow

The synthesis of **4-Acetamido-2-methylbenzoic acid** is typically achieved through the acetylation of its primary amine precursor, 4-amino-2-methylbenzoic acid. This is a standard and robust transformation in organic chemistry.

Experimental Protocol: Synthesis via Acetylation

This protocol describes a representative lab-scale synthesis.

- **Reactant Preparation:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 4-amino-2-methylbenzoic acid in a suitable solvent such as glacial acetic acid.
- **Acetylation:** While stirring, add 1.1 to 1.5 equivalents of acetic anhydride to the solution. The reaction is typically exothermic. The mixture can be gently heated (e.g., to 50-60 °C) for 1-2

hours to ensure complete conversion.

- Reaction Monitoring: Progress can be monitored using Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.
- Product Isolation: Upon completion, cool the reaction mixture. The product often precipitates upon cooling or by carefully adding the reaction mixture to ice-cold water.
- Purification: Collect the crude solid product by vacuum filtration and wash it with cold water to remove acetic acid and other water-soluble impurities. For higher purity, the product can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture.
- Drying: Dry the purified product under a vacuum to yield **4-Acetamido-2-methylbenzoic acid** as a crystalline solid.

Section 3: Applications in Drug Discovery and Chemical Synthesis

While specific applications of **4-Acetamido-2-methylbenzoic acid** are specialized, its structural motifs are relevant in pharmaceutical development.

- Scaffold for Drug Design: Acetamido-benzoic acid derivatives are explored in medicinal chemistry. For instance, related structures have been investigated for their potential as antimicrobial agents by targeting microbial neuraminidase.^[7] The core structure can be modified to optimize binding affinity and pharmacokinetic properties.
- Intermediate in API Synthesis: This compound serves as a key building block. Its carboxylic acid and amide functionalities allow for further chemical modifications. It is listed as a reagent for peptide synthesis and can be an intermediate or impurity in the synthesis of more complex active pharmaceutical ingredients (APIs).^[5] For example, the related compound 4-acetamidobenzoic acid is a known component of the antiviral and immunostimulatory drug Inosine Pranobex.^[8]

Section 4: Quantitative Analysis by LC-MS/MS

Accurate quantification in biological matrices is critical for pharmacokinetic and drug metabolism studies. While a specific validated method for this exact molecule is not widely

published, a robust LC-MS/MS protocol can be readily developed based on methods for structurally similar analogs like 4-acetamidobenzoic acid.[8][9]

Protocol: LC-MS/MS Quantification in Plasma

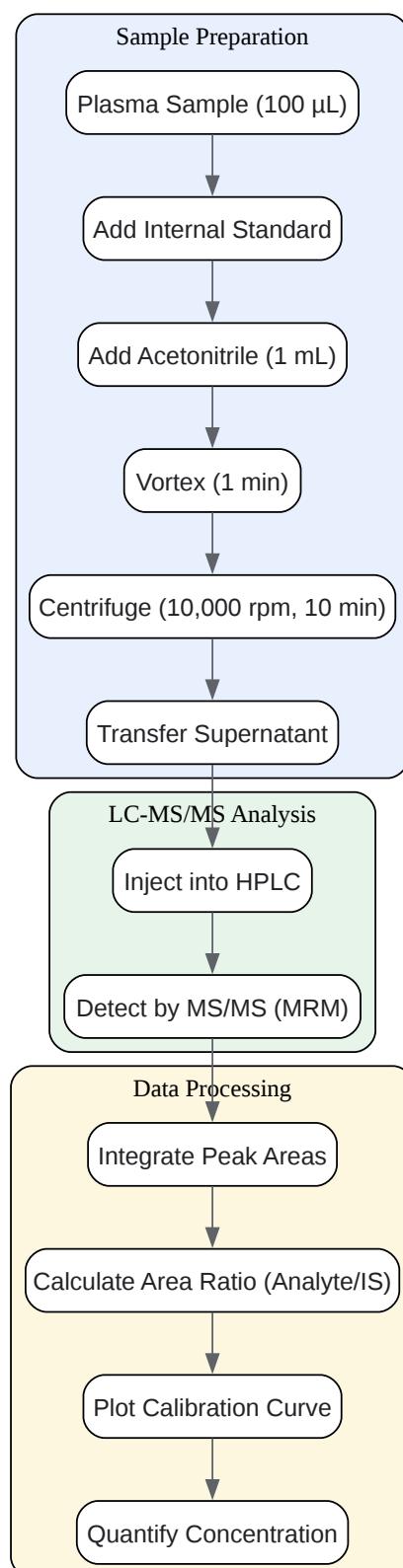
This protocol provides a self-validating framework for establishing a reliable analytical method.

- Standard Preparation:
 - Prepare a 1 mg/mL primary stock solution of **4-Acetamido-2-methylbenzoic acid** in methanol.
 - Prepare calibration standards by serially diluting the stock solution in a 50:50 (v/v) acetonitrile/water mixture to cover the desired concentration range (e.g., 10 ng/mL to 10,000 ng/mL).[9]
 - Prepare a working solution of a suitable internal standard (IS), such as a deuterated version of the analyte.[8][10]
- Sample Preparation (Protein Precipitation):[9]
 - To 100 µL of plasma sample, add the internal standard.
 - Add 1 mL of acetonitrile to precipitate plasma proteins.
 - Vortex the mixture vigorously for 1 minute.
 - Centrifuge at 10,000-14,000 rpm for 10 minutes to pellet the precipitated proteins.[9][10]
 - Carefully transfer the supernatant to an autosampler vial for analysis.
- Chromatographic Conditions (HPLC):
 - Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Flow Rate: 0.3-0.5 mL/min.
- Gradient: A linear gradient starting with low %B, ramping up to elute the analyte, followed by a wash and re-equilibration step.
- Mass Spectrometry Conditions (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), likely in negative mode to deprotonate the carboxylic acid.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Analyte: Determine the precursor ion ($[\text{M}-\text{H}]^-$) and a suitable product ion. For $\text{C}_{10}\text{H}_{11}\text{NO}_3$ (MW 193.2), the precursor would be m/z 192.2. A characteristic product ion would be identified via infusion and fragmentation experiments.
 - Internal Standard: Monitor the corresponding transition for the IS.
 - Optimization: Optimize parameters such as declustering potential, collision energy, and source temperature to maximize signal intensity.
- Data Analysis:
 - Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.
 - Construct a calibration curve by plotting the peak area ratios against the concentrations of the calibration standards using a linear regression model.[\[10\]](#)

Section 5: Visualization of Analytical Workflow

The following diagram illustrates the logical flow of the quantitative analysis protocol, from sample receipt to final data output.

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Caption: Workflow for the quantitative analysis of **4-Acetamido-2-methylbenzoic acid** in plasma.

Section 6: Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent.

- Hazard Identification: **4-Acetamido-2-methylbenzoic acid** is classified as an irritant.[5] It is known to cause skin irritation (H315) and serious eye irritation (H319).[1][5] It may also cause respiratory irritation (H335).[5]
- Precautionary Measures:
 - Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
 - Handle in a well-ventilated area or a fume hood to avoid inhaling dust.[5]
 - In case of contact with eyes, rinse cautiously with water for several minutes.[5]
 - In case of skin contact, wash with plenty of soap and water.
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5] Room temperature storage is generally acceptable.[5]

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